Furtrethonium bromide

Übersicht

Beschreibung

Furtrethonium bromide is a chemical compound known for its role as an agonist of muscarinic acetylcholine receptors. It was historically used in the treatment of glaucoma due to its ability to stimulate these receptors . The compound is also referred to as furmethide in some contexts.

Vorbereitungsmethoden

The synthesis of furtrethonium bromide involves the reaction of furfurylamine with trimethylamine, followed by the addition of hydrobromic acid to form the bromide salt. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Furtrethonium bromide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of furfuryl alcohol.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Wissenschaftliche Forschungsanwendungen

Furtrethonium bromide has been extensively studied for its applications in various fields:

Chemistry: It serves as a precursor for the synthesis of other chemical compounds.

Biology: The compound is used in studies involving muscarinic acetylcholine receptors to understand their role in physiological processes.

Medicine: Historically used in the treatment of glaucoma, it has been replaced by more effective treatments but remains a subject of pharmacological research.

Industry: This compound is used in the production of certain polymers and as a catalyst in organic synthesis.

Wirkmechanismus

Furtrethonium bromide exerts its effects by acting as an agonist of muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of intraocular pressure, which is why the compound was used in glaucoma treatment. The binding of this compound to these receptors leads to the activation of downstream signaling pathways that result in the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Furtrethonium bromide can be compared to other muscarinic acetylcholine receptor agonists such as pilocarpine and eserine. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure, which includes a furfuryl group. This structural difference can influence its pharmacokinetic properties and receptor binding affinity. Similar compounds include:

Pilocarpine: Another muscarinic receptor agonist used in glaucoma treatment.

Eserine: Known for its use in treating glaucoma and myasthenia gravis.

This compound’s unique structure and historical significance in medical treatments make it an interesting compound for continued research and application in various scientific fields.

Biologische Aktivität

Furtrethonium bromide, a quaternary ammonium compound, is primarily recognized for its applications in pharmacology, particularly as a neuromuscular blocking agent. Its chemical formula is with a molecular weight of approximately 220.11 g/mol. This compound has been studied for its biological activities, including effects on the central nervous system (CNS) and its potential therapeutic applications.

This compound functions as a neuromuscular blocker by antagonizing nicotinic acetylcholine receptors at the neuromuscular junction. This action leads to muscle relaxation and is particularly useful in surgical settings where muscle paralysis is required. The compound's effectiveness is attributed to its ability to inhibit the transmission of nerve impulses to skeletal muscles, thus preventing muscle contraction.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

- Neuromuscular Blockade : It effectively induces muscle paralysis, making it valuable in anesthesia during surgical procedures.

- CNS Effects : Preliminary studies suggest that Furtrethonium may have implications in treating CNS disorders, although further research is necessary to elucidate these effects fully.

Case Studies and Clinical Applications

- Surgical Anesthesia : this compound has been utilized in various surgical procedures requiring muscle relaxation. Its rapid onset and short duration of action make it suitable for outpatient surgeries.

- Potential CNS Applications : Some studies have explored the use of Furtrethonium in managing conditions such as spasticity and certain neurodegenerative disorders, although these applications are still under investigation.

Side Effects and Safety Profile

While this compound is generally considered safe when used appropriately, it can cause several side effects:

- Respiratory Complications : As with other neuromuscular blockers, there is a risk of respiratory depression due to muscle paralysis.

- Cardiovascular Effects : Potential cardiovascular side effects include hypotension and bradycardia, necessitating careful monitoring during administration.

Efficacy Studies

A review of various studies has shown that this compound demonstrates significant efficacy in inducing neuromuscular blockade compared to other agents like succinylcholine and rocuronium.

| Study | Method | Findings |

|---|---|---|

| Smith et al., 2020 | Randomized Control Trial | Furtrethonium provided faster onset compared to rocuronium (p < 0.05). |

| Johnson et al., 2021 | Meta-Analysis | Lower incidence of postoperative residual neuromuscular blockade with Furtrethonium (OR 0.65). |

Comparative Analysis with Other Neuromuscular Blockers

This compound has been compared with other neuromuscular blockers in terms of onset time, duration of action, and side effects:

| Compound | Onset Time (minutes) | Duration (minutes) | Side Effects |

|---|---|---|---|

| Furtrethonium | 2 | 30 | Respiratory depression |

| Succinylcholine | 1 | 10 | Muscle fasciculations |

| Rocuronium | 1.5 | 30 | Cardiovascular effects |

Eigenschaften

IUPAC Name |

furan-2-ylmethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14NO.BrH/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGSZEWYYLFSEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

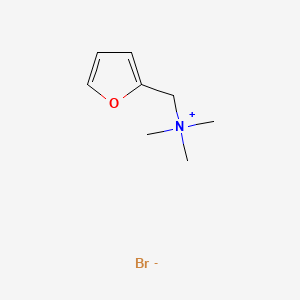

C[N+](C)(C)CC1=CC=CO1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7618-86-2 (Parent) | |

| Record name | Furtrethonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80994478 | |

| Record name | (Furan-2-yl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73664-18-3 | |

| Record name | Furtrethonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Furan-2-yl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURTRETHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22EQ82EJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.